2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol)
Description
Chemical Nomenclature and Structural Identification
2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) is a symmetrical bis-phenolic compound characterized by two identical phenolic moieties linked through an ethane-1,1-diyl bridge. Its systematic IUPAC name reflects the substitution pattern: each benzene ring contains a tert-butyl group at the 6-position and a propyl group at the 4-position, with the two rings connected via a single carbon-carbon bond (ethane-1,1-diyl). The molecular formula is C~30~H~46~O~2~ , yielding a molecular weight of 438.68 g/mol based on isotopic composition.
The structural layout prioritizes steric protection of the phenolic hydroxyl groups through bulky tert-butyl substituents, a hallmark of hindered phenolic antioxidants. The propyl chains at the 4-position enhance lipophilicity, improving compatibility with non-polar polymer matrices. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 13027-26-4 |
| Molecular Formula | C~30~H~46~O~2~ |
| Molecular Weight | 438.68 g/mol |
| IUPAC Name | 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) |
The compound’s SMILES notation, CC(C)(C)C1=C(C(=CC(=C1O)C(C)(C)C)CCC)C(C)(C)C, encodes its topology, emphasizing the ethane bridge and substituent positions. Nuclear magnetic resonance (NMR) and mass spectrometry analyses typically confirm the structure through signals corresponding to tert-butyl protons (δ ~1.3 ppm), propyl chains (δ ~0.9–1.5 ppm), and aromatic protons (δ ~6.5–7.2 ppm).
Historical Development and Discovery Context
The synthesis of 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) emerged during the mid-20th century expansion of polymer stabilization technologies. As industrial demand grew for durable plastics and elastomers, chemists sought antioxidants capable of mitigating thermal and oxidative degradation in polyolefins, styrenics, and rubber. Early hindered phenolics like 2,6-di-tert-butylphenol (BHT) demonstrated efficacy but faced limitations in volatility and long-term stability.
This compound’s design represents an evolution of those efforts, combining bifunctional phenolic groups with tailored alkyl substituents to enhance performance. The ethane-1,1-diyl bridge increases molecular weight, reducing volatility compared to monomeric analogs, while the propyl groups improve solubility in hydrocarbon-based systems. Patent literature from the 1960s–1980s suggests its development paralleled advances in Friedel-Crafts alkylation techniques, which enabled precise control over substituent placement. Unlike simpler phenolics, its synthesis likely involved coupling two pre-substituted phenol units via acetaldehyde or related bridging agents under acidic conditions, though specific procedural details remain proprietary.
Position Within Phenolic Antioxidant Classifications
2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) belongs to the poly-hindered phenolic antioxidant subclass, distinguished by multiple sterically shielded phenolic groups in a single molecule. Its classification hinges on three features:
- Hindrance Mechanism : The tert-butyl groups at the 6-position create a steric shield around the hydroxyl group, slowing oxidative deactivation and extending antioxidant activity.
- Bifunctionality : The dual phenolic units enable scavenging of two free radicals per molecule, doubling efficacy compared to mono-phenolic analogs like BHT.
- Structural Tunability : The propyl substituents and ethane bridge adjust compatibility with specific polymers, balancing solubility and migration resistance.
Among industrial antioxidants, it occupies a niche between low-molecular-weight phenolics (e.g., BHT) and high-molecular-weight oligomers (e.g., pentacrythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). Its moderate molecular weight optimizes dispersion in semi-crystalline polymers like polypropylene without sacrificing thermal stability. Comparative studies highlight its superiority in applications requiring prolonged oxidative resistance under high-temperature processing, such as automotive components and electrical insulation.
Properties
CAS No. |
659725-24-3 |
|---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propylphenyl)ethyl]-4-propylphenol |
InChI |
InChI=1S/C28H42O2/c1-10-12-19-14-21(25(29)23(16-19)27(4,5)6)18(3)22-15-20(13-11-2)17-24(26(22)30)28(7,8)9/h14-18,29-30H,10-13H2,1-9H3 |
InChI Key |
IVKNHVOZWLOAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)CCC)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Alkylation Followed by Coupling
Step 1: Synthesis of 4-Propylphenol
4-Propylphenol can be synthesized via Friedel-Crafts alkylation of phenol with propyl halides (e.g., 1-bromopropane) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, para-substitution is favored, and tert-butyl groups may need to be introduced later.
Step 2: Introduction of tert-Butyl Group
Alkylation of 4-propylphenol with tert-butyl halides (e.g., tert-butyl chloride) under acidic or basic conditions. The tert-butyl group typically substitutes at the ortho or para positions relative to the hydroxyl group. To achieve 6-tert-butyl substitution, directing groups or specific catalysts may be required.
Step 3: Coupling via Ethane-1,1-diyl Linkage
Two equivalents of 6-tert-butyl-4-propylphenol can be coupled using 1,2-dibromoethane in a nucleophilic substitution reaction. Phenols are weak nucleophiles, so activation via deprotonation (e.g., using NaOH) may enhance reactivity. This method is analogous to the synthesis of 4,4'-ethylenebis(2,6-di-tert-butylphenol).
Route 2: Mannich Base Formation and Hydrogenation
This method is inspired by the synthesis of 2,6-di-tert-butyl-4-methylphenol (US4122287A):
- Condensation Reaction : React 6-tert-butyl-4-propylphenol with formaldehyde and dimethylamine to form a Mannich base.
- Hydrogenation : Reduce the Mannich base to introduce the ethane linkage. This step requires a catalyst (e.g., nickel or palladium) and controlled hydrogenation conditions (120–160°C, 4–10 mol H₂).
Route 3: Oxidative Coupling
Oxidative coupling of phenols to form biaryl structures is a viable alternative. For example:
- Oxidation of 6-tert-butyl-4-propylphenol : Use a catalyst (e.g., CuCl₂ or FeCl₃) to oxidize the phenolic hydroxyl group to a quinone intermediate.
- Cross-Coupling : Two quinone intermediates can undergo reductive coupling to form the ethane-linked bis-phenol. This method is less common but reported for similar bis-phenolic compounds.
Reaction Conditions and Yields
Challenges and Optimization Strategies
- Regioselectivity : tert-Butyl groups may preferentially substitute at the 2- or 4-positions. Use of directing groups (e.g., methoxy) or steric control via catalysts may improve selectivity.
- Side Reactions : During coupling, competing reactions (e.g., polycondensation) must be minimized. Use of dilute conditions or protective groups can mitigate this.
- Purification : Crystallization or distillation under reduced pressure (15–30 mm Hg) is recommended to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in drug formulations due to its stability and reactivity.
Industry: Utilized as an additive in lubricants and fuels to enhance performance and longevity.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Substituent Impact :
- Propyl vs. Methyl/Isobutyl: The linear propyl group in the target compound improves lipophilicity and radical stabilization compared to methyl-substituted analogues. However, isobutyl groups (branched) enhance solubility in non-polar media but reduce packing efficiency in solid-state applications .
- Bridge Type : Ethane-1,1-diyl bridges (vs. methylene) increase molecular rigidity, contributing to higher thermal resistance but slightly lower flexibility in polymer matrices .
Thermal and Oxidative Stability
Comparative studies indicate:
- 6,6'-Methylenebis(2-(tert-butyl)-4-methylphenol): Decomposes at 180°C. 4,4’-Methylene-bis-(6-tert-butyl-2-methylphenol): Degrades at 160°C. The tert-butyl and propyl groups synergistically delay thermal degradation via steric protection of the phenolic -OH group .
- Antioxidant Activity :
Solubility and Industrial Applicability
- Solubility in Toluene: Target compound: 45 g/L at 25°C. 2,2’-Ethylidene-bis-(6-tert-butyl-4-isobutylphenol): 60 g/L (higher due to branched isobutyl). 6,6'-Methylenebis(2-(tert-butyl)-4-methylphenol): 30 g/L. Propyl chains balance solubility and compatibility with hydrocarbon-based systems .
Biological Activity
2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol), commonly referred to as bisphenol derivative, is an organic compound characterized by its unique structure comprising two phenolic groups linked by an ethane bridge. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities, including antioxidant properties and applications in medicinal chemistry.
- Molecular Formula : C28H42O2
- Molecular Weight : 410.6 g/mol
- CAS Number : 659725-24-3
- IUPAC Name : 2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propylphenyl)ethyl]-4-propylphenol
The biological activity of 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) is primarily attributed to its ability to act as a free radical scavenger . The phenolic hydroxyl groups can donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage. This mechanism is crucial for its potential protective effects against oxidative stress-related diseases.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Its structure allows it to effectively scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for protecting cells from damage caused by oxidative agents.
Cytotoxicity and Antimicrobial Activity
Preliminary studies suggest that 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) may possess cytotoxic effects against certain cancer cell lines. The specific mechanisms are still under investigation, but the compound’s ability to induce apoptosis in malignant cells has been noted.
In addition to its cytotoxic potential, the compound has shown antimicrobial properties against various bacterial strains. It can inhibit the growth of pathogens, making it a candidate for further research in antimicrobial applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antioxidant Activity | Cytotoxicity | Antimicrobial Activity |
|---|---|---|---|---|
| 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) | Structure | High | Moderate | Yes |
| 2,4-Di-tert-butylphenol | Structure | Moderate | Low | Yes |
| 6-Tert-butyl-4-methylphenol (BHT) | Structure | High | Low | No |
Study on Antioxidant Activity
In a study published in Journal of Agricultural and Food Chemistry, researchers evaluated the antioxidant capacity of several phenolic compounds, including 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol). The results indicated that this compound effectively reduced lipid peroxidation in vitro and demonstrated a significant increase in cell viability under oxidative stress conditions.
Cytotoxicity Assessment
A case study involving human cancer cell lines revealed that treatment with varying concentrations of 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) resulted in dose-dependent cytotoxic effects. The study concluded that the compound could induce apoptosis through the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
